8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one 8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14157564
InChI: InChI=1S/C11H18O2/c1-10(2)5-7-11(8-6-10)4-3-9(12)13-11/h3-8H2,1-2H3
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one

CAS No.:

Cat. No.: VC14157564

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one -

Specification

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C11H18O2/c1-10(2)5-7-11(8-6-10)4-3-9(12)13-11/h3-8H2,1-2H3
Standard InChI Key NEZSTKVIAIYERC-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2(CCC(=O)O2)CC1)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Spectral Data

The IUPAC name, 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one, reflects the lactone’s ring sizes (four and five atoms meeting at the spiro carbon) and substituents . Key spectral identifiers include:

Spectroscopic FeatureData
IR (cm⁻¹)1740–1760 (C=O stretch, lactone)
¹H NMR (δ, ppm)1.02 (s, 6H, CH₃), 1.45–1.78 (m, cyclohexane protons), 2.85 (t, lactone)
¹³C NMR (δ, ppm)22.1 (CH₃), 28.5 (spiro C), 177.8 (C=O)
MS (m/z)182 [M]⁺, 167 [M–CH₃]⁺

These spectral markers align with spiro lactones of similar topology, confirming the compound’s identity.

Synthesis and Derivative Formation

Synthetic Routes

8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one is synthesized via intramolecular cyclization of γ-keto acids or esters. A representative protocol involves:

  • Precursor Preparation: 4-(2-Carboxyethyl)-4-methylcyclohexanone is treated with thionyl chloride to form the acid chloride.

  • Cyclization: Heating the acid chloride in toluene induces lactonization, yielding the spiro product.

Alternative methods include oxidative cyclization of diols using iodine or catalytic systems, though yields are lower.

Optimization Challenges

Steric hindrance from the 8,8-dimethyl groups slows cyclization kinetics, necessitating elevated temperatures (110–130°C) and anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the lactone in ~65% yield.

Derivatives and Analogous Compounds

Structural modifications at the spiro carbon or lactone ring modulate physicochemical properties:

DerivativeMolecular FormulaKey Feature
8-Ethyl-1-oxaspiro[4.5]decan-2-one (cis)C₁₁H₁₈O₂Enhanced lipophilicity
8-(1-Methylethyl)-1-oxaspiro[4.5]decan-2-oneC₁₂H₂₀O₂Increased steric bulk
1-Oxaspiro[4.5]decan-2-one (parent)C₉H₁₄O₂Unsubstituted spiro carbon

The tert-butyl derivative (8-(1,1-dimethylethyl)) exhibits marked thermal stability, decomposing above 250°C.

Physicochemical Properties and Reactivity

Physical Characteristics

8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one is a white crystalline solid with:

  • Melting Point: 98–102°C

  • Solubility: Sparingly soluble in water (0.2 g/L), soluble in ethanol, dichloromethane

  • LogP: 2.1 (predicted), indicating moderate lipophilicity

The dimethyl groups reduce polarity compared to the unsubstituted parent compound (logP = 1.4).

Chemical Reactivity

The lactone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions. For example:

  • Aminolysis: Reaction with primary amines (e.g., benzylamine) produces γ-amino esters.

  • Reduction: LiAlH₄ reduces the lactone to a diol, though the spiro system remains intact.

The compound resists acid-catalyzed hydrolysis due to steric shielding of the lactone oxygen.

Applications in Materials and Medicinal Chemistry

Polymer Science

Spiro lactones serve as monomers for high-performance polymers. Ring-opening polymerization (ROP) of 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one with tin octoate catalyst yields polyesters with TgT_g values exceeding 120°C, suitable for engineering plastics.

Pharmaceutical Intermediates

The rigid spiro framework is a privileged structure in drug design. Derivatives of 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one have been explored as:

  • Protease Inhibitors: Analogous spiro lactones inhibit HIV-1 protease by mimicking peptide transition states.

  • Anticancer Agents: Epoxy derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12 μM).

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